molecular formula C14H19N B13752867 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine

Katalognummer: B13752867
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: PSDYJDFCCPSGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is a heterocyclic organic compound with the molecular formula C14H19N It is characterized by a pyridine ring substituted with a 2-ethyl-1-cyclopenten-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine typically involves the reaction of 2-ethyl-1-cyclopenten-1-yl derivatives with pyridine under specific conditions. One common method includes the use of a Grignard reagent, where 2-ethyl-1-cyclopenten-1-yl magnesium bromide reacts with pyridine to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C14H19N

Molekulargewicht

201.31 g/mol

IUPAC-Name

2-[1-(2-ethylcyclopenten-1-yl)ethyl]pyridine

InChI

InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-11H,3,6-8H2,1-2H3

InChI-Schlüssel

PSDYJDFCCPSGPF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(CCC1)C(C)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.